2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
描述
This compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine core. Its structure features a 3,5-di-tert-butyl-4-hydroxyphenyl group attached via a thioethyl linker at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 4.
属性
IUPAC Name |
2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-11-16-19(29)25-22(26-20(16)33-18(11)21(30)31)32-10-15(27)12-8-13(23(2,3)4)17(28)14(9-12)24(5,6)7/h8-9,28H,10H2,1-7H3,(H,30,31)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCYFCHMKWRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Comparisons
Core Structure Variations :
- Thieno[2,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine: The compound in replaces the thiophene ring with a thiazole, altering electronic distribution and steric bulk. This modification could affect binding to enzymatic targets, as sulfur atoms in thiazole participate differently in hydrogen bonding compared to thiophene .
- Pyrimidine vs. Pyridazine: describes thieno[2,3-d]pyridazine derivatives, where the pyrimidine ring is replaced by pyridazine.
Substituent Analysis :
- Position 2: The target compound has a 3,5-di-tert-butyl-4-hydroxyphenyl-thioethyl group, offering antioxidant and bulky hydrophobic interactions.
- Position 3 :
- Position 6 :
Physicochemical Properties
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, thioether linkages (as in the compound's structure) can be formed via thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (60–80°C) and solvent polarity are critical: polar aprotic solvents like DMF improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive functional groups . Yields vary (70–96% in related compounds) depending on steric hindrance from substituents like tert-butyl groups .
- Characterization : Monitor reactions using TLC and purify via column chromatography. Confirm final product purity with HPLC (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Resolve complex splitting patterns from diastereotopic protons (e.g., methylene groups in the thioether chain) and confirm tert-butyl group integration .
- HRMS : Validate molecular weight (exact mass) to distinguish isotopic peaks, especially with sulfur-containing moieties .
- X-ray crystallography : Resolve conformational ambiguities (e.g., keto-enol tautomerism in the 4-oxo group) and confirm stereochemistry .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .
Q. How can researchers assess the compound's stability under various storage conditions?
- Methodology :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC for changes in peak area (>5% degradation suggests instability) .
- pH stability : Dissolve in buffers (pH 1–13) and analyze over 24 hours. Carboxylic acid groups may degrade under strong alkaline conditions .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and X-ray crystallography results?
- Case Example : If NMR suggests a planar conformation but X-ray shows puckering in the thieno[2,3-d]pyrimidine ring, perform DFT calculations to compare energy barriers for ring distortion. Dynamic NMR experiments (variable-temperature) can detect slow conformational exchange .
- Troubleshooting : For inconsistent melting points, use differential scanning calorimetry (DSC) to identify polymorphic forms .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Approach :
- Analog synthesis : Modify substituents (e.g., replace tert-butyl with smaller alkyl groups) and compare bioactivity .
- Biological assays : Test antimicrobial activity via MIC assays against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Correlate activity with logP values to assess hydrophobicity effects .
- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with site-directed mutagenesis .
Q. What computational approaches predict the compound's interaction with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS). Analyze hydrogen bonds with catalytic residues .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the 4-oxo group) using Schrödinger's Phase .
- ADMET prediction : Use SwissADME to estimate permeability (BBB, Caco-2) and toxicity (hepatotoxicity risk via cytochrome P450 inhibition) .
Q. How to address low reproducibility in synthetic yields across labs?
- Root Cause Analysis :
- Trace metal contamination (e.g., from impure solvents) can inhibit reactions. Use chelating agents (EDTA) or ultra-pure solvents .
- Optimize stoichiometry: Steric bulk from tert-butyl groups may require excess reagents (1.2–1.5 eq.) for complete conversion .
- Validation : Implement in situ monitoring (Raman spectroscopy) to track reaction progress in real time .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and in vivo models?
- Hypothesis Testing :
- Poor solubility may reduce in vivo efficacy. Measure kinetic solubility in PBS and simulate bioavailability using PBPK models .
- Metabolite interference: Perform LC-MS/MS to identify phase I/II metabolites in plasma. Compare with in vitro CYP450 metabolism data .
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